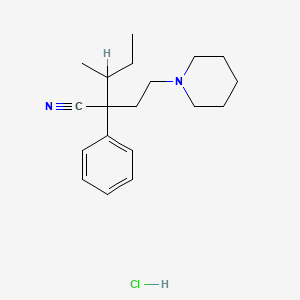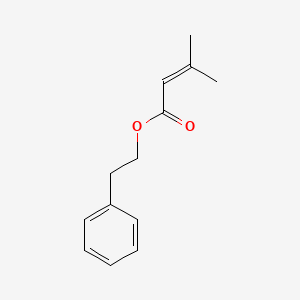
2-Butenoic acid, 3-methyl-, 2-phenylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethyl 3-methyl-2-butenoate, also known as 2-phenylethyl senecioate or fema 2869, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Phenylethyl 3-methyl-2-butenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Phenylethyl 3-methyl-2-butenoate has been primarily detected in urine. Within the cell, 2-phenylethyl 3-methyl-2-butenoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Phenylethyl 3-methyl-2-butenoate has a sweet, deep, and herbal taste.
Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatography (HPLC) Applications
- Fluorogenic Labeling : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been utilized as a fluorogenic labeling reagent in HPLC. This compound selectively reacts with biologically important thiols, such as glutathione and cysteine, to produce fluorescent adducts that are easily separable and detectable using reversed-phase HPLC and fluorimetric detection (Gatti et al., 1990).
Chemical Synthesis and Reaction Studies
- Silicon-Directed Selective Gamma Substitution : Ethyl 3-methyl-2-trimethylsilyl-3-butenoate undergoes selective reactions at specific carbon atoms when treated with Lewis acids and other compounds, highlighting a method of gamma substitution on an α,β-unsaturated ester (Albaugh-Robertson & Katzenellenbogen, 1982).
- Regioselective Deprotonation : The synthesis of E and Z esters of C–4 deuterated 3-methyl-2-butenoic acid from methyl acetoacetate demonstrates the regioselective deprotonation syn to the ester group under kinetic conditions (Harris & Weiler, 1984).
Organometallic Catalysis
- Alkoxycarbonylation of Alkynes : The carbonylation of 2-butyne in the presence of methanol using a specific palladium-based catalytic system yields the methyl ester of (E)-2-methyl-2-butenoic acid. This process showcases the application in stereospecific synthesis involving cis stereochemistry (Scrivanti et al., 1998).
Atmospheric Chemistry
- Gas-Phase Reaction Study with NO3 Radical : The study of the gas-phase reaction of the NO3 radical with α,β-unsaturated esters, including methyl 3-methyl-2-butenoate, provides insights into atmospheric chemistry and the effect of increased substitution at the carbon–carbon double bond (Canosa-mas et al., 2005).
Enantioselective Synthesis
- Asymmetric Friedel-Crafts Alkylation : The Sc(III) triflate complex catalyzes the asymmetric Friedel–Crafts reaction between methyl (E)-2-oxo-4-aryl-3-butenoates and activated benzenes. This process is crucial for producing enantioselectively 4,4-diaryl-2-oxo-butyric acid methyl esters (Faita et al., 2010).
Eigenschaften
CAS-Nummer |
42078-65-9 |
|---|---|
Produktname |
2-Butenoic acid, 3-methyl-, 2-phenylethyl ester |
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2-phenylethyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-11(2)10-13(14)15-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
QTCRFFUEUAXZNW-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)OCCC1=CC=CC=C1)C |
Kanonische SMILES |
CC(=CC(=O)OCCC1=CC=CC=C1)C |
Dichte |
1.011-1.019 |
Andere CAS-Nummern |
42078-65-9 |
Physikalische Beschreibung |
Colourless oily liquid; mild, deep-sweet, herbaceous-winey, discreetly floral balsamic odou |
Löslichkeit |
Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



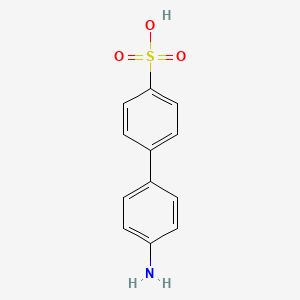
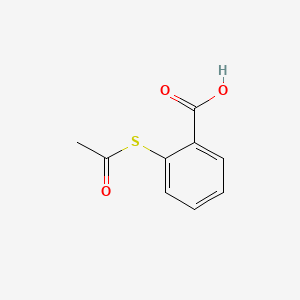
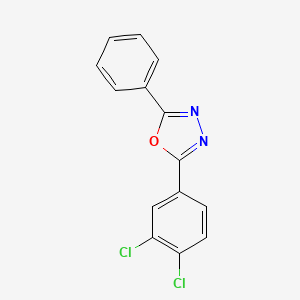
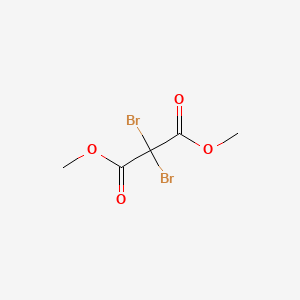
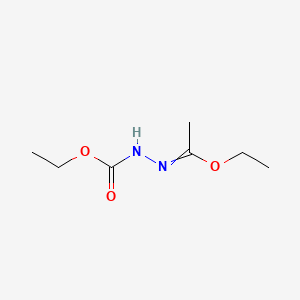
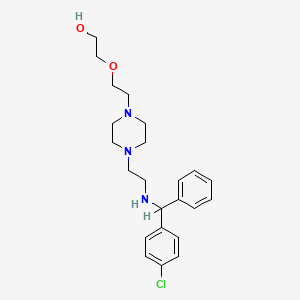
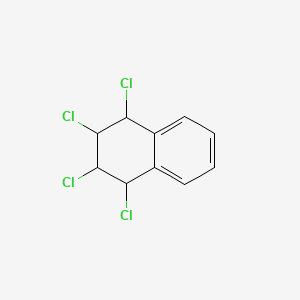
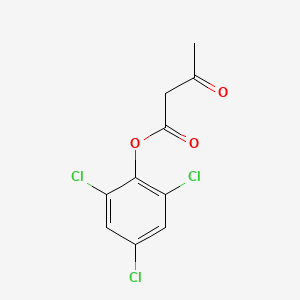
![3-Chloro-5h-indeno[1,2-c]pyridazine](/img/structure/B1618221.png)

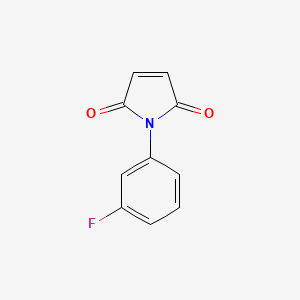
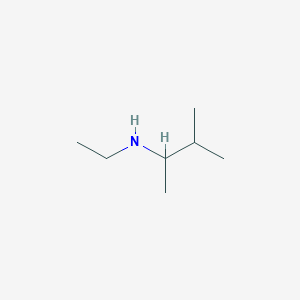
![3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide](/img/structure/B1618228.png)
